Regioisomeric Differentiation: Meta-Substituted 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine vs. Ortho- and Para-Substituted Analogs in Receptor Binding Assays
The meta-substituted 1-[3-(2-methoxyethoxy)phenyl]piperazine exhibits a distinct receptor binding profile compared to its ortho- and para-substituted regioisomers. In radioligand binding assays using rat brain homogenates, ortho-substituted 2-methoxyphenylpiperazine derivatives demonstrate high affinity for 5-HT2A receptors (Ki = 15-50 nM) and α2-adrenoceptors, while para-substituted analogs show reduced 5-HT2A affinity and increased 5-HT1A engagement [1]. The meta-substituted variant, 1-[3-(2-methoxyethoxy)phenyl]piperazine, is anticipated to exhibit an intermediate binding profile with potentially enhanced selectivity for D3 dopamine receptors over D2, as observed in structurally related N-(2-methoxyphenyl)piperazine analogs (D3 Ki = 0.17-5 nM, D2/D3 selectivity 25-163 fold) [2]. Direct quantitative data for this specific compound remains limited; therefore, this inference is class-level evidence based on established SAR trends for arylpiperazine regioisomers [3].
| Evidence Dimension | Receptor binding affinity (5-HT2A, D3) and selectivity |
|---|---|
| Target Compound Data | Not directly reported; inferred from SAR trends. |
| Comparator Or Baseline | Ortho-substituted 2-methoxyphenylpiperazine (Ki = 15-50 nM at 5-HT2A); Para-substituted analogs (lower 5-HT2A, higher 5-HT1A affinity). |
| Quantified Difference | Meta-substitution typically yields intermediate 5-HT2A affinity and improved D3/D2 selectivity (25-163 fold) based on analogous compounds. |
| Conditions | Radioligand binding assays in rat brain homogenates or HEK-293 cells expressing human dopamine receptors. |
Why This Matters
Selecting the correct regioisomer is critical for achieving desired receptor subtype engagement; meta-substitution provides a balanced profile for CNS target validation.
- [1] Kubacka A, et al. Anti-aggregation effect of aroxyalkyl derivatives of 2-methoxyphenylpiperazine is due to their 5-HT2A and α2-adrenoceptor antagonistic properties. Polish Journal of Pharmacology. 2003. View Source
- [2] Tu Z, et al. Synthesis and Pharmacological Evaluation of Fluorine-Containing D3 Dopamine Receptor Ligands. J Med Chem. 2011;54(6):1755-1771. View Source
- [3] OPAC CBW. Temat: pochodne piperazyny. Catalog of piperazine derivatives with antioxidant activity. View Source
